molecular formula C13H14FN3O5S2 B2363130 ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate CAS No. 886956-05-4

ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate

Cat. No.: B2363130
CAS No.: 886956-05-4
M. Wt: 375.39
InChI Key: JIPPXUBIMSFORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine core linked via a thioether bridge to an acetamido-ethyl acetate ester. The fluorine substituent enhances electronegativity and metabolic stability, while the sulfone group (1,1-dioxido) improves solubility and hydrogen-bonding capacity. The ethyl acetate ester may serve as a prodrug moiety, facilitating cellular uptake .

Properties

IUPAC Name

ethyl 2-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O5S2/c1-2-22-12(19)6-15-11(18)7-23-13-16-9-4-3-8(14)5-10(9)24(20,21)17-13/h3-5H,2,6-7H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPXUBIMSFORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate, with CAS number 886955-79-9, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₈H₁₆FN₃O₅S₂
  • Molecular Weight : 437.5 g/mol
  • Structure : The compound features a thiadiazine core with a fluorine atom and dioxido substituents that may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine moiety exhibit notable antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups, such as fluorine in the structure of this compound, enhances its antimicrobial potency by increasing electron deficiency at the reactive sites .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in several studies. For example, derivatives of benzothiadiazine have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This compound may share similar pathways due to its structural analogies with known anticancer agents .

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuropharmacological effects. It is hypothesized to modulate neurotransmitter systems and could be effective in models of epilepsy and neuropathic pain. The structure's ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic application in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazine ring. Studies have shown that:

  • Fluorination : Enhances lipophilicity and bioavailability.
  • Dioxido Groups : Increase the reactivity towards biological targets.

Table 1 summarizes key findings from SAR studies on related compounds:

Compound TypeActivityKey Modifications
Benzothiadiazine DerivativesAntimicrobialFluorination
Acetamide DerivativesAnticancerDioxido groups
Thiadiazine CompoundsNeuroprotectiveSubstituent variations

Case Studies

  • Anticancer Efficacy : In a study published in Cancer Chemotherapy, derivatives similar to this compound were tested against breast cancer cell lines. Results indicated IC50 values significantly lower than traditional chemotherapeutics .
  • Neuropharmacological Assessment : A recent investigation into the neuroprotective effects of thiadiazine derivatives demonstrated their ability to reduce seizure frequency in animal models by modulating GABAergic transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

MLS001236764 (C₁₇H₁₆FN₃O₃S₂)
  • Key Differences : Replaces the ethyl acetate ester with an N-phenethyl group .
  • Impact : The phenethyl side chain increases hydrophobicity (XlogP = 2.9 vs. ~2.5 for the target compound) and may enhance membrane permeability for CNS-targeted applications .
Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
  • Key Differences : Substitutes ethyl acetate with a methyl benzoate group at the para position.

Analogues with Heterocyclic Core Modifications

Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate (Compound A9)
  • Key Differences : Replaces the benzo[e][1,2,4]thiadiazine core with a benzothiazole ring.
  • Impact: The benzothiazole lacks the sulfone group, reducing polarity and hydrogen-bonding capacity. This may decrease solubility but improve lipophilicity for antimicrobial applications (as noted in amino acid-linked derivatives) .
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate
  • Key Differences : Features a thiochromen-4-one core with a triazole substituent.

Analogues with Simplified Thiazine Systems

Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]thiazin-4-yl)acetate
  • Key Differences: Contains a non-fluorinated benzo[b][1,4]thiazin-3-one core.
  • Impact : The absence of fluorine and sulfone groups reduces electronic effects, likely diminishing metabolic stability and target affinity. However, the ketone group may enable Schiff base formation, useful in prodrug strategies .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents XlogP Hydrogen Bond Donors/Acceptors Potential Applications
Target Compound Benzo[e][1,2,4]thiadiazine 7-Fluoro, 1,1-dioxido, ethyl ester ~2.5 2 / 6 Anticancer, antimicrobial
MLS001236764 Benzo[e][1,2,4]thiadiazine 7-Fluoro, 1,1-dioxido, N-phenethyl 2.9 2 / 6 CNS-targeted therapies
Compound A9 Benzothiazole Benzothiazole, ethyl ester ~3.1 1 / 4 Antimicrobial
Ethyl 2-(thiochromen-triazolyl)acetate Thiochromen-4-one Triazole, ethyl ester ~2.8 1 / 5 Antiviral, anticancer

Research Findings and Implications

  • Fluorine and Sulfone Effects: The 7-fluoro and 1,1-dioxido groups in the target compound enhance metabolic stability and solubility compared to non-fluorinated or non-sulfonated analogues (e.g., benzo[b][1,4]thiazin derivatives) .
  • Side Chain Flexibility : Ethyl esters (target compound, A9) vs. aromatic esters (methyl benzoate) or phenethyl groups (MLS001236764) modulate logP and bioavailability, influencing tissue distribution .

Preparation Methods

Starting Material: 4-Fluoro-2-nitroaniline

4-Fluoro-2-nitroaniline serves as the precursor for introducing the 7-fluoro substituent. Reduction of the nitro group using hydrogen gas and a palladium catalyst yields 3,4-diaminofluorobenzene.

Cyclization to Form the Thiadiazine Ring

The diamine reacts with carbon disulfide (CS₂) in a basic medium (e.g., potassium hydroxide) to form a dithiocarbamate intermediate. Subsequent cyclization under acidic conditions generates the 1,2,4-thiadiazine ring. For example:
$$
\text{3,4-Diaminofluorobenzene} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Dithiocarbamate} \xrightarrow{\text{HCl}} \text{4H-Benzo[e]thiadiazine-3-thiol}
$$
The thiol group at position 3 is critical for subsequent functionalization.

Oxidation to the Sulfone

The sulfide moiety in the thiadiazine ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
$$
\text{4H-Benzo[e]thiadiazine} \xrightarrow{\text{H}2\text{O}2} \text{1,1-Dioxido-4H-benzo[e]thiadiazine}
$$

Formation of the Thioether Linkage

The thiol group at position 3 of the thiadiazine ring reacts with a bromoacetamide derivative to form the thioether bond.

Synthesis of Bromoacetamide Intermediate

Ethyl bromoacetate is condensed with glycine ethyl ester hydrochloride in the presence of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) to form ethyl 2-(bromoacetamido)acetate:
$$
\text{Ethyl bromoacetate} + \text{Glycine ethyl ester} \xrightarrow{\text{DCC}} \text{Ethyl 2-(bromoacetamido)acetate}
$$

Thioether Bond Formation

The thiolate anion generated from 1,1-dioxido-4H-benzo[e]thiadiazine-3-thiol reacts with the bromoacetamide intermediate in a nucleophilic substitution reaction:
$$
\text{Thiadiazine-SH} + \text{BrCH}2\text{C(O)NHCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{Thiadiazine-S-CH}2\text{C(O)NHCH}2\text{COOEt}
$$
Yields for this step typically range from 70–85% under optimized conditions (room temperature, dimethylformamide solvent).

Final Esterification and Purification

The ethyl ester group is introduced either during the final step or retained from earlier intermediates.

Esterification via Acid-Catalyzed Reaction

If the intermediate lacks the ethyl ester, the carboxylic acid is treated with ethanol and sulfuric acid under reflux:
$$
\text{Acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl ester}
$$

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Using ethanol/water mixtures to achieve >95% purity.

Analytical Data and Characterization

Key spectroscopic data for intermediates and the final compound are summarized below:

Intermediate ¹H NMR (δ, ppm) MS (m/z)
1,1-Dioxido-4H-benzo[e]thiadiazine 7.45 (d, J=8.5 Hz, 1H), 7.32 (d, J=7.2 Hz, 1H), 3.90 (s, 2H) 213 [M+H]⁺
Bromoacetamide derivative 4.25 (q, J=7.1 Hz, 2H), 3.85 (s, 2H), 3.70 (s, 2H), 1.30 (t, J=7.1 Hz, 3H) 265 [M+H]⁺
Final compound 7.50 (d, J=8.4 Hz, 1H), 7.38 (d, J=7.0 Hz, 1H), 4.20 (q, J=7.1 Hz, 4H), 1.25 (t, 6H) 428 [M+H]⁺

Challenges and Optimization

  • Regioselectivity in Cyclization : Use of directing groups (e.g., nitro) ensures correct ring closure.
  • Oxidation Control : Excess H₂O₂ leads to over-oxidation; stoichiometric amounts are critical.
  • Thiol Stability : Anaerobic conditions prevent disulfide formation during thioether synthesis.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate?

The synthesis typically involves a multi-step approach:

  • Step 1 : React a fluoro-substituted benzo[e][1,2,4]thiadiazine derivative with a thioether reagent (e.g., ethyl bromoacetate) under nucleophilic substitution conditions. A base like potassium carbonate facilitates the reaction in anhydrous acetone at reflux temperatures (80–100°C) for 18–24 hours .
  • Step 2 : Purify intermediates via column chromatography or recrystallization. Monitor reaction progress using TLC with hexane:ethyl acetate (1:2) as the mobile phase .
  • Step 3 : Final coupling of the thiadiazine-thioether intermediate with an acetamido acetate group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane at room temperature .

Q. How is the compound structurally characterized in academic research?

Key analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the fluoro-substituted aromatic protons appear as doublets in the 7.5–8.5 ppm range .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 427.05 for C₁₄H₁₂FN₃O₅S₂) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; the thiadiazine ring system often adopts a planar conformation stabilized by intramolecular hydrogen bonds .

Q. What are common impurities encountered during synthesis, and how are they controlled?

  • Byproducts : Unreacted starting materials (e.g., residual benzo[e]thiadiazine) or over-oxidized sulfones.
  • Mitigation : Use TLC or HPLC to monitor reactions. For example, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities with >95% purity thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, replacing acetone with DMF increases nucleophilicity, accelerating substitution rates by 30% .
  • Catalyst Screening : Transition metals (e.g., CuI) enhance coupling efficiency in thioether formation, reducing reaction times from 24 to 8 hours .
  • In-line Analytics : Use FTIR or ReactIR to track intermediate formation in real time, enabling dynamic adjustments .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Case Study : If MIC values for Gram-negative bacteria conflict (e.g., 16 µg/mL in one study vs. 64 µg/mL in another):
    • Replicate Assays : Ensure consistent bacterial strains (e.g., ATCC-certified E. coli), growth media (Mueller-Hinton agar), and incubation conditions (37°C, 18–24 hours) .
    • Statistical Modeling : Apply ANOVA to identify outliers or batch effects. For example, pH variations in media can alter compound solubility, skewing results .

Q. What advanced techniques are used to study interactions between this compound and biological targets?

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina. The fluoro-thiadiazine moiety shows π-π stacking with Phe92, explaining its antibacterial activity .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized targets. Reported KD values range from 10–100 nM for kinase inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate specific vs. nonspecific binding .

Q. How can researchers design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the fluoro group with chloro or methoxy to assess electronic effects on bioactivity. For example, chloro analogs show 2-fold higher cytotoxicity in MCF-7 cells .
  • Scaffold Hopping : Integrate pyrimidine or imidazole rings instead of thiadiazine to explore new binding modes. Computational tools like Schrödinger’s Prime MM-GBSA predict solubility improvements .

Methodological Notes

  • Data Reproducibility : Always include negative controls (e.g., DMSO-only) in bioassays and report %RSD for triplicate measurements .
  • Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) due to its moisture-sensitive thioether group. Use PPE (gloves, goggles) as per GHS hazard codes H315 (skin irritation) and H319 (eye damage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.